Comparative 5-Lipoxygenase Inhibitory Potency Across Cell Types and Species
WY-50295 tromethamine demonstrates nanomolar to low micromolar 5-LO inhibitory potency that varies substantially by species and cell type. In rat peritoneal exudate cells, the IC50 is 0.055 μM, whereas in rat blood leukocytes, the IC50 is substantially higher at 8.1 μM, representing an approximately 147-fold potency shift within the same species depending on assay matrix [1]. For direct comparison, zileuton, the FDA-approved 5-LO inhibitor, shows IC50 values of 0.4 μM in human PMNL and 0.9 μM in human whole blood [2]. The FLAP inhibitor MK-886 demonstrates 1-13 nM potency in human eosinophils and monocytes, approximately 100- to 1000-fold more potent than WY-50295 in comparable human cell systems .
| Evidence Dimension | 5-LO inhibitory potency (IC50) across cell types |
|---|---|
| Target Compound Data | Rat peritoneal exudate cells: 0.055 μM; Mouse macrophages: 0.16 μM; Human peripheral neutrophils: 1.2 μM; Rat blood leukocytes: 8.1 μM |
| Comparator Or Baseline | Zileuton (rat PMNL: 0.3-0.5 μM; human PMNL: 0.4 μM; human whole blood: 0.9 μM); MK-886 (human eosinophils/monocytes: 1-13 nM) |
| Quantified Difference | WY-50295 is ~147-fold less potent in rat blood leukocytes vs. rat peritoneal exudate cells; WY-50295 in human neutrophils (1.2 μM) is ~3-fold less potent than zileuton (0.4 μM); MK-886 is 100- to 1000-fold more potent than WY-50295 in human systems |
| Conditions | Calcium ionophore-stimulated leukotriene B4 (LTB4) production in various cell types and species |
Why This Matters
The substantial potency variation by assay matrix (147-fold within same species) requires researchers to carefully match WY-50295 to specific cell systems and precludes direct potency extrapolation to human whole blood settings.
- [1] Grimes D, Sturm RJ, Marinari LR, et al. WY-50,295 tromethamine, a novel, orally active 5-lipoxygenase inhibitor: biochemical characterization and antiallergic activity. Eur J Pharmacol. 1993;236(2):217-228. (IC50 data: 0.055 μM rat peritoneal exudate cells; 0.16 μM mouse macrophages; 1.2 μM human neutrophils; 8.1 μM rat blood leukocytes) View Source
- [2] 5-lipoxygenase inhibitory activity of zileuton. J Pharmacol Exp Ther. Zileuton IC50: rat PMNL 0.3-0.5 μM; human PMNL 0.4 μM; human whole blood 0.9 μM. View Source
